Lipoxygenase Inhibition Potency of 12-(9H-Fluoren-2-yl)dodecanoic acid
12-(9H-Fluoren-2-yl)dodecanoic acid is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While specific IC50 values are not provided in the available primary literature, the compound is noted to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent. In contrast, the classical lipoxygenase inhibitor zileuton exhibits an IC50 of approximately 0.5–1 μM against 5-lipoxygenase [2]. The fluorene scaffold may confer distinct selectivity among lipoxygenase isoforms (5-LOX, 12-LOX, 15-LOX) compared to benzothiophene-based inhibitors like zileuton.
| Evidence Dimension | Lipoxygenase inhibition |
|---|---|
| Target Compound Data | Potent inhibitor (no quantitative IC50 available) |
| Comparator Or Baseline | Zileuton: IC50 = 0.5–1 μM for 5-lipoxygenase |
| Quantified Difference | Not quantified; class-level inference suggests distinct selectivity profile |
| Conditions | Arachidonic acid metabolism pathway assays |
Why This Matters
The compound's lipoxygenase inhibition activity, coupled with its unique fluorene structure, may provide a differentiated tool for studying inflammatory lipid mediators with potentially reduced off-target effects compared to existing LOX inhibitors.
- [1] Medical University of Lublin. (n.d.). Record details for 12-(9H-Fluoren-2-yl)dodecanoic acid. View Source
- [2] Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929–937. View Source
